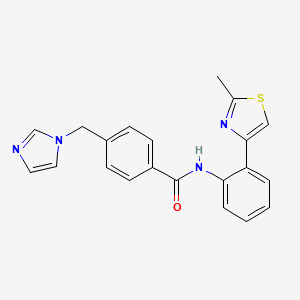

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide

CAS No.: 1797728-39-2

Cat. No.: VC7679568

Molecular Formula: C21H18N4OS

Molecular Weight: 374.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797728-39-2 |

|---|---|

| Molecular Formula | C21H18N4OS |

| Molecular Weight | 374.46 |

| IUPAC Name | 4-(imidazol-1-ylmethyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

| Standard InChI | InChI=1S/C21H18N4OS/c1-15-23-20(13-27-15)18-4-2-3-5-19(18)24-21(26)17-8-6-16(7-9-17)12-25-11-10-22-14-25/h2-11,13-14H,12H2,1H3,(H,24,26) |

| Standard InChI Key | ULGKLNGYBNEGFY-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Introduction

Structural Characteristics and Key Functional Groups

The molecule’s architecture includes three distinct pharmacophoric elements:

-

Benzamide Backbone: The central benzamide moiety provides hydrogen-bonding capabilities through its amide group.

-

Imidazole Substituent: The 1H-imidazol-1-ylmethyl group introduces a five-membered nitrogen-containing ring, which can participate in π-π stacking interactions.

-

2-Methylthiazol-4-yl-Substituted Phenyl Group: The thiazole ring, with its sulfur and nitrogen atoms, enhances lipophilicity and may contribute to metal-binding or enzyme inhibition capabilities .

Table 1: Physicochemical Properties

| Step | Reaction Description | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Synthesis of 2-(2-methylthiazol-4-yl)phenylamine | Thiazole-4-carbonyl chloride + aniline derivative | 70–80% |

| 2 | Activation of benzamide carboxylic acid | HATU, DIPEA, DMF | 90% |

| 3 | Coupling with amine intermediate | RT, 12–24 hours | 60–70% |

| 4 | Imidazol-1-ylmethyl group introduction | Imidazole-1-methyl bromide, K₂CO₃ | 50–60% |

| Compound | Target Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| MDT-32 | T47D (breast) | >50% inhibition | |

| MDT-47 | MCF-7 (breast) | >50% inhibition | |

| Thiazole-4-carboxamide | MDA-MB-231 (breast) | Not reported |

Research Gaps and Future Directions

-

Unexplored Pharmacokinetics:

-

No data exist on absorption, distribution, metabolism, or excretion (ADME) for this compound.

-

-

Target-Specific Mechanisms:

-

Potential interactions with kinase enzymes (e.g., Bcr-Abl, VEGFR) or nuclear hormone receptors remain uncharacterized.

-

-

Scaffold Optimization:

-

Substitution at the thiazole or imidazole rings (e.g., halogenation, methylation) could enhance selectivity or potency.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume